molecular formula C14H19NO4 B2355866 N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide CAS No. 1915758-96-1

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2355866
CAS No.: 1915758-96-1
M. Wt: 265.309
InChI Key: ZNJHLNLPJNRRLU-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and biological screening. The compound features a 2-methylphenoxy moiety linked to an acetamide core, which is further substituted with a (3-hydroxyoxolan-3-yl)methyl group. This molecular architecture, incorporating both aromatic ether and polar heterocyclic components, is commonly investigated for its potential to modulate various biological targets. Acetamide derivatives are a significant class of compounds in pharmaceutical research, with documented activities spanning multiple therapeutic areas. Structurally related compounds have been studied for their antioxidant properties . Other analogues have been utilized in high-throughput screening assays to identify modulators of biological targets such as orphan nuclear receptors . The presence of the hydroxyoxolane (tetrahydrofuran) ring in the structure adds a chiral center and enhances solubility, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for research purposes only, specifically for use in assay development, hit identification, and lead optimization campaigns in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to conduct their own characterization and biological testing to determine this compound's specific mechanism of action and research value.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-11-4-2-3-5-12(11)19-8-13(16)15-9-14(17)6-7-18-10-14/h2-5,17H,6-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHLNLPJNRRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CCOC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Oxygen-Containing Cyclic Ether Analogs

(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()
  • Structural Differences : The 2-oxotetrahydrofuran (ketone-substituted tetrahydrofuran) in contrasts with the 3-hydroxyoxolan in the target compound. The sulfamoylphenyl group introduces a sulfonamide functionality absent in the target.
  • Synthesis : Both compounds involve acetylation steps, but uses N-acetylsulfanilyl chloride and triethylamine, yielding a sulfonamide-linked product.
  • Applications: Sulfonamide groups are common in antimicrobial agents, suggesting divergent applications from the target compound’s phenoxy-acetamide structure .
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
  • Structural Differences: A morpholinone ring (six-membered oxygen-nitrogen heterocycle) replaces the tetrahydrofuran ring. The 4-isopropylphenyl substituent differs from the 2-methylphenoxy group.
  • Synthesis : Similar acetylation and purification steps (e.g., chromatography, recrystallization) are employed, yielding 58% after recrystallization.
  • Properties: The morpholinone ring’s larger size and acetyl group may influence solubility and binding affinity compared to the smaller oxolan ring.

Phenoxy- and Chloro-Substituted Acetamides

2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor, )
  • Structural Differences: Alachlor features a chloroacetamide core with diethylphenyl and methoxymethyl groups, unlike the target’s hydroxyoxolan and methylphenoxy groups.
  • Properties : Chlorine substituents increase electrophilicity and herbicidal activity, whereas the target’s hydroxyl group may favor hydrogen bonding.
  • Applications: Alachlor is a herbicide, indicating that acetamide substituents critically determine agrochemical vs.
N-(3-Amino-4-methoxyphenyl)acetamide ()
  • Structural Differences: A simpler acetamide with an amino-methoxyphenyl group, lacking cyclic ethers.
  • Applications : Used in laboratory research, emphasizing the role of substituents in directing compounds toward specific uses .

Heterocyclic Acetamide Derivatives

N-(3-Acetyl-2-thienyl)-2-bromoacetamide ()
  • Structural Differences : A thiophene ring replaces the oxolan, with a bromoacetamide substituent.
  • Properties: Thiophene’s aromaticity and sulfur atom increase lipophilicity and electronic delocalization compared to the non-aromatic oxolan.
  • Applications : Thiophene derivatives are prevalent in materials science and drug design, suggesting divergent pathways for the target compound .
2-Chloro-N-(2-oxothiolan-3-yl)acetamide ()
  • Structural Differences : A thiolactone (sulfur-containing cyclic ketone) replaces the oxolan.
  • Properties : Sulfur’s polarizability and larger atomic size may alter metabolic pathways compared to oxygen-based rings.
  • Applications : Thiolactones are studied for protease inhibition, highlighting functional group-dependent bioactivity .

Preparation Methods

Synthesis of 2-(2-Methylphenoxy)acetic Acid

Step 1: Williamson Ether Synthesis
2-Methylphenol reacts with chloroacetic acid under alkaline conditions (NaOH, 60°C, 4 hrs) to yield 2-(2-methylphenoxy)acetic acid. This method achieves ~85% yield.

$$
\text{2-Methylphenol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{2-(2-Methylphenoxy)acetic Acid}
$$

Key Data :

  • Reagents : 2-Methylphenol (1.0 eq), chloroacetic acid (1.2 eq), NaOH (2.5 eq).
  • Conditions : 60°C, aqueous ethanol, 4 hrs.
  • Yield : 85% (HPLC purity >98%).

Formation of 2-(2-Methylphenoxy)acetyl Chloride

Step 2: Acid Chloride Preparation
The carboxylic acid is treated with thionyl chloride (SOCl₂, 1.5 eq) in anhydrous dichloromethane (25°C, 2 hrs). Excess SOCl₂ is removed under vacuum.

$$
\text{2-(2-Methylphenoxy)acetic Acid} + \text{SOCl}_2 \rightarrow \text{2-(2-Methylphenoxy)acetyl Chloride}
$$

Key Data :

  • Reagents : Thionyl chloride (1.5 eq), anhydrous DCM.
  • Conditions : 25°C, nitrogen atmosphere.
  • Conversion : >99% (FT-IR confirms acyl chloride formation).

Synthesis of 3-(Aminomethyl)-3-hydroxyoxolane

Method A: Reductive Amination
3-Hydroxyoxolane-3-carbaldehyde reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol (pH 6.5, 24 hrs).

$$
\text{3-Hydroxyoxolane-3-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{3-(Aminomethyl)-3-hydroxyoxolane}
$$

Key Data :

  • Reagents : 3-Hydroxyoxolane-3-carbaldehyde (1.0 eq), NH₄OAc (3.0 eq), NaBH₃CN (1.2 eq).
  • Conditions : Methanol, rt, 24 hrs.
  • Yield : 72% (¹H NMR: δ 3.75 ppm, -CH₂NH₂).

Method B: Gabriel Synthesis
3-Hydroxyoxolane-3-methanol is converted to the phthalimide derivative using phthalic anhydride, followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux).

$$
\text{3-Hydroxyoxolane-3-methanol} \rightarrow \text{Phthalimide Intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{3-(Aminomethyl)-3-hydroxyoxolane}
$$

Key Data :

  • Yield : 68% (MS: m/z 132.1 [M+H]⁺).

Final Coupling: Acetamide Formation

The acyl chloride (2.2) reacts with 3-(aminomethyl)-3-hydroxyoxolane (2.3) in dry THF with triethylamine (TEA) as a base (0°C → rt, 12 hrs).

$$
\text{2-(2-Methylphenoxy)acetyl Chloride} + \text{3-(Aminomethyl)-3-hydroxyoxolane} \xrightarrow{\text{TEA}} \text{Target Compound}
$$

Key Data :

  • Reagents : Acyl chloride (1.0 eq), amine (1.1 eq), TEA (1.5 eq).
  • Conditions : Dry THF, 0°C → rt, 12 hrs.
  • Yield : 78% (HPLC purity 99.2%).

Alternative Synthetic Routes

One-Pot Sequential Synthesis

A telescoped approach combines steps 2.1–2.4 in a single reactor, using polymer-supported scavengers to remove byproducts. This reduces purification steps and improves yield (82% overall).

Enzymatic Resolution

Lipase B catalyzes the enantioselective amidation of racemic 3-(aminomethyl)-3-hydroxyoxolane, achieving 94% enantiomeric excess (ee) for the (R)-isomer.

Analytical Characterization

Property Data Method
Molecular Formula C₁₅H₂₁NO₄ HRMS
Molecular Weight 279.33 g/mol ESI-MS
Melting Point 128–130°C DSC
¹H NMR (CDCl₃) δ 7.25 (m, Ar-H), δ 4.15 (s, OCH₂CO), δ 3.85 (m, oxolan-H) 400 MHz NMR
IR (KBr) 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O) FT-IR

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on the oxolan ring necessitate longer reaction times for amidation.
  • Hydroxyl Group Stability : Protection with tert-butyldimethylsilyl (TBS) groups prevents undesired side reactions during coupling.
  • Solvent Selection : THF outperforms DMF in minimizing racemization during enzymatic resolution.

Q & A

Basic Question: What are the common synthetic routes for preparing N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions:

Acylation : React 2-(2-methylphenoxy)acetic acid with a coupling agent (e.g., HATU or DCC) and 3-hydroxyoxolane-3-methanamine in a polar aprotic solvent like DMF or dichloromethane (DCM). Triethylamine (TEA) is often used as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, gradient elution with 0–8% MeOH in DCM) followed by recrystallization from ethyl acetate yields the pure product. Typical yields range from 50–60% .
Key Data :

  • Example yield: 58% (from analogous acetamide synthesis) .
  • Reagents: HATU, DIPEA, 4-isopropylaniline (for similar coupling steps) .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • 1H NMR (300 MHz, CDCl₃): Peaks for the oxolane ring (δ 3.5–4.1 ppm), methylphenoxy group (δ 2.1–2.3 ppm for CH₃, 6.8–7.2 ppm for aromatic protons), and acetamide NH (δ 7.6–7.8 ppm, broad singlet) .
  • 13C NMR : Carbonyl (δ 168–170 ppm), oxolane carbons (δ 60–80 ppm) .

Mass Spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., [M+H]⁺ and [M+Na]⁺) .

IR Spectroscopy : Stretching frequencies for amide C=O (~1667 cm⁻¹) and hydroxyl groups (~3500 cm⁻¹) .

Advanced Question: How do reaction conditions influence the stability and reactivity of the oxolane and acetamide moieties?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DCM) stabilize intermediates but may promote hydrolysis of the oxolane ring under acidic conditions. Anhydrous conditions are critical .
  • Temperature : Elevated temperatures (>60°C) risk decomposition of the acetamide group. Reactions are best conducted at 0–25°C .
  • Catalysts : LHMDS (Lithium Hexamethyldisilazide) enhances nucleophilic substitution at the oxolane methyl group but requires low temperatures (-70°C) to avoid side reactions .

Advanced Question: What strategies are used to design derivatives with enhanced biological activity?

Methodological Answer:

Structural Modifications :

  • Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to enhance receptor binding affinity .
  • Replace the hydroxyoxolane group with thiomorpholine or pyrazolyl derivatives to improve metabolic stability .

Biological Assays :

  • In vitro enzyme inhibition assays (e.g., kinase or protease targets) paired with molecular docking (AutoDock Vina) to predict binding modes .

Advanced Question: How should researchers address discrepancies in spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

Solvent and Instrument Calibration : Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and spectrometer frequency (300 vs. 500 MHz) .

Validation : Compare with computational predictions (DFT for NMR chemical shifts) and replicate experiments under identical conditions .
Example : Aromatic proton shifts may vary by ±0.1 ppm due to solvent polarity .

Advanced Question: What purification challenges arise during synthesis, and how are they resolved?

Methodological Answer:

  • By-Product Removal : Silica gel chromatography separates unreacted 2-(2-methylphenoxy)acetic acid and oxolane intermediates. Gradient elution (0–8% MeOH in DCM) is optimal .
  • Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystals. Slow cooling (1°C/min) prevents oiling out .

Advanced Question: How do structural modifications impact structure-activity relationships (SAR)?

Methodological Answer:

  • Methylphenoxy Group : Substitution at the 3-position (e.g., chloro, methoxy) enhances lipophilicity and CNS penetration .
  • Oxolane Ring : Hydroxy group removal reduces solubility but increases metabolic half-life .
    Data : Analogues with 4-nitro substituents show 10-fold higher activity in kinase assays .

Advanced Question: What computational methods predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

Density Functional Theory (DFT) : Models electron density and correlation energy to predict reaction pathways (e.g., amide bond cleavage) .

Molecular Docking : AutoDock or Schrödinger Suite predicts binding to targets like G-protein-coupled receptors (GPCRs) .
Example : Docking scores < -7.0 kcal/mol indicate strong binding .

Advanced Question: What safety and toxicity considerations are critical for handling this compound?

Methodological Answer:

  • Toxicity Screening : Ames test for mutagenicity and acute toxicity studies in Wistar rats (LD₅₀ determination) .
  • Handling : Use fume hoods, nitrile gloves, and avoid inhalation. Store at -20°C under argon .

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